molecular formula C9H14N2O2 B109312 1-Boc-3-cyanoazetidine CAS No. 142253-54-1

1-Boc-3-cyanoazetidine

Cat. No. B109312
M. Wt: 182.22 g/mol
InChI Key: WEFREESWPHICPL-UHFFFAOYSA-N
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Description

1-Boc-3-cyanoazetidine, also known as tert-Butyl 3-cyanoazetidine-1-carboxylate, is a compound with the molecular formula C9H14N2O2 . It is known for its applications in organic synthesis .


Synthesis Analysis

1-Boc-3-cyanoazetidine can be synthesized from commercially available starting materials through a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane . This method has been used to prepare a series of high-value azetidine-3-carboxylic acid derivatives .


Molecular Structure Analysis

The molecular structure of 1-Boc-3-cyanoazetidine is characterized by its tert-butyl and cyano functional groups . The molecular weight is 182.22 Da .


Chemical Reactions Analysis

1-Boc-3-cyanoazetidine can be used as a reagent or reactant for the preparation of pyridinylmethanol derivatives as TRPV3 antagonists . It can also be used for the preparation of substituted pyridines via nucleophilic aromatic substitution of cyanopyridines with disubstituted esters and nitriles .


Physical And Chemical Properties Analysis

1-Boc-3-cyanoazetidine has a density of 1.1±0.1 g/cm3, a boiling point of 290.2±33.0 °C at 760 mmHg, and a flash point of 129.3±25.4 °C . It has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

  • Results/Outcomes :
    • These derivatives may exhibit enhanced binding affinity to specific drug targets, making them valuable candidates for drug development .

Organocatalysis

  • Results/Outcomes :
    • Researchers have successfully employed 1-Boc-3-cyanoazetidine to achieve high yields and enantioselectivity in challenging synthetic processes .

Peptide Synthesis

  • Results/Outcomes :
    • Enables the synthesis of complex peptides and peptidomimetics .

Asymmetric Synthesis

  • Results/Outcomes :
    • Useful for constructing complex molecules in a stereoselective manner .

Polymer Chemistry

  • Results/Outcomes :
    • Potential applications in drug delivery, coatings, and materials engineering .

Coordination Chemistry

  • Results/Outcomes :
    • Investigation of metal-ligand interactions .

Safety And Hazards

1-Boc-3-cyanoazetidine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tert-butyl 3-cyanoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFREESWPHICPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442692
Record name 1-Boc-3-cyanoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-cyanoazetidine

CAS RN

142253-54-1
Record name 1-Boc-3-cyanoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azetidine-3-carbonitrile, N-BOC protected
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